
Indecainide
Overview
Description
Indecainide is a rarely used antidysrhythmic compound that belongs to the membrane-stabilizing group of antiarrhythmic agents. It has local anesthetic activity and exhibits electrophysiologic effects characteristic of the IC class of antiarrhythmics . This compound is primarily used for the treatment of life-threatening dysrhythmias and sustained ventricular tachycardia .
Mechanism of Action
Target of Action
Indecainide primarily targets the Sodium channel protein type 5 subunit alpha . This protein is a critical component of sodium channels, which play a key role in generating and conducting electrical signals in neurons and muscle cells, including the heart.
Mode of Action
This compound acts as an inhibitor of the sodium channels on the neuronal cell membrane . By limiting the spread of seizure activity and reducing seizure propagation, it exerts its antiarrhythmic actions . Specifically, these actions are mediated through effects on sodium channels in Purkinje fibers , specialized cells in the heart that play a crucial role in coordinating its contractions.
Biochemical Pathways
By inhibiting these channels, this compound can alter the electrical activity within these cells, thereby affecting the overall function of the nervous and cardiovascular systems .
Pharmacokinetics
This compound is nearly completely absorbed following oral administration . In animal studies, the plasma half-life of this compound after acute oral administration was found to be 3-5 hours in rats, dogs, and monkeys . Fecal elimination was the primary route of excretion of the drug in rats and mice after oral dosing .
Result of Action
The inhibition of sodium channels by this compound results in a decrease in the excitability of neurons and cardiac muscle cells, thereby limiting the spread of seizure activity and reducing the propagation of abnormal heart rhythms . This can lead to a reduction in the frequency and severity of seizures and arrhythmias, improving the quality of life for individuals with these conditions .
Biochemical Analysis
Biochemical Properties
Indecainide interacts with sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by acting on sodium channels on the neuronal cell membrane, thereby limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, arrhythmias produced by ouabain were converted to sinus rhythm by this compound at a specific dosage and plasma concentration . Moreover, in conscious dogs, this compound prolonged the PR and QRS intervals at a corresponding plasma concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when given orally to either young adult rats or mice, the LD50 was 100 mg/kg .
Preparation Methods
The synthesis of Indecainide involves the condensation of 9-cyanofluorene with 3-(dimethylamino)propyl chloride using sodium amide in refluxing tetrahydrofuran. This reaction produces 9-[3-(dimethylamino)propyl]-9-cyanofluorene, which is then partially hydrolyzed with hot sulfuric acid water . Another synthetic route involves the condensation of fluorene-9-carboxamide with acrylonitrile in the presence of benzyltrimethylammonium hydroxide in hot dioxane, followed by hydrogenation and condensation with isopropylamine over platinum oxide .
Chemical Reactions Analysis
Indecainide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include sulfuric acid, hydrogen gas, platinum oxide, and benzyltrimethylammonium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
Indecainide functions by inhibiting sodium channels, thereby stabilizing cardiac membranes and reducing excitability. Its primary applications can be categorized into several domains:
- Cardiology : Treatment of ventricular dysrhythmias.
- Neurology : Research on seizure activity.
- Pharmacology : Development of anesthetic agents.
Cardiology
This compound has been extensively studied for its effectiveness in managing ventricular ectopic depolarizations and other forms of dysrhythmias.
- Case Study : In a clinical trial involving ten patients with frequent ventricular ectopic depolarizations, eight achieved an 80% reduction in events during treatment with this compound. The mean ventricular ectopic depolarizations decreased significantly from 15,792 to 2,357 per 24 hours (p < 0.01) .
- Efficacy Comparison : A study comparing this compound with quinidine showed that this compound was effective in suppressing episodes of ventricular tachycardia in 57% of patients, while quinidine succeeded in only 25% .
Drug | Efficacy Rate (%) | Side Effects (Reported) | Mean Daily Dose (mg) |
---|---|---|---|
This compound | 70 | Mild (nausea) | 190 |
Quinidine | 44 | Moderate (GI complaints) | 1,022 |
Neurology
This compound is also investigated for its potential role in limiting seizure activity by modulating sodium channels in neuronal membranes.
- Mechanism : By inhibiting sodium channels, this compound reduces neuronal excitability, which is crucial in managing seizure disorders. Studies indicate that it can effectively limit the spread of seizure activity .
Pharmacology
The local anesthetic properties of this compound make it a candidate for further research into new anesthetic agents.
- Potential Applications : Given its mechanism of action on sodium channels, it could be explored as a basis for developing novel anesthetics that provide effective pain relief with fewer side effects.
Pharmacokinetics
This compound is nearly completely absorbed following oral administration. The pharmacokinetic profile indicates a mean plasma elimination half-life of approximately 10.3 hours, allowing for effective dosing schedules .
Safety and Toxicity
The safety profile of this compound has been evaluated through various studies:
Comparison with Similar Compounds
Indecainide is similar to other class IC antiarrhythmic agents, such as flecainide and encainide . this compound is unique in its specific electrophysiologic effects and its local anesthetic activity . Unlike some other antiarrhythmic agents, this compound has a minimal propensity for producing adverse side effects in humans .
Similar Compounds
- Flecainide
- Encainide
- Propafenone
This compound’s unique combination of antiarrhythmic and local anesthetic properties makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Indecainide is a Class IC antiarrhythmic agent primarily used for the treatment of life-threatening dysrhythmias, particularly sustained ventricular tachycardia. This compound exhibits unique biological activities, particularly its effects on sodium channels in cardiac tissues, which are critical for its therapeutic efficacy.
This compound functions by inhibiting sodium channels on the neuronal cell membrane, which limits the spread of seizure activity and reduces seizure propagation. In cardiac tissues, it stabilizes the membrane potential and decreases excitability, thereby controlling arrhythmias. Its electrophysiologic effects are characteristic of the IC class of antiarrhythmics, which include:
- Sodium Channel Blockade : this compound preferentially blocks open and inactivated sodium channels, leading to a decrease in conduction velocity and an increase in the refractory period.
- Local Anesthetic Properties : It also possesses local anesthetic properties, contributing to its antiarrhythmic effects.
Pharmacokinetics
This compound is nearly completely absorbed following oral administration, with a mean plasma elimination half-life of approximately 10.3 hours. The pharmacokinetic profile indicates:
- Absorption : Nearly complete after oral administration.
- Distribution : Data on volume of distribution is not readily available.
- Protein Binding : Not specified.
- Metabolism and Elimination : Limited information is available regarding metabolism pathways.
Efficacy and Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in treating ventricular ectopic depolarizations and other arrhythmias:
Case Study Summaries
-
This compound vs. Quinidine :
- A randomized double-blind study compared this compound (50 mg) with quinidine (200 mg) in patients with frequent ventricular premature complexes. Results showed that this compound achieved efficacy in 80% of patients compared to 78% for quinidine, with fewer adverse effects noted in the this compound group .
- Long-Term Efficacy :
- Antiarrhythmic Effects in Drug-Resistant Patients :
Summary of Clinical Findings
Study Type | Efficacy Rate | Side Effects | Notable Findings |
---|---|---|---|
This compound vs. Quinidine | 80% | Mild | Effective suppression of ventricular tachycardia |
Long-term Therapy | 80% | Mild | Sustained efficacy over two years |
Drug-Resistant Arrhythmias | High | Minimal | Effective in previously resistant cases |
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been documented:
Properties
IUPAC Name |
9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEWGESNIULAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73681-12-6 (hydrochloride) | |
Record name | Indecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2057819 | |
Record name | Indecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.96e-04 g/L | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Indecainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74517-78-5 | |
Record name | 9-[3-[(1-Methylethyl)amino]propyl]-9H-fluorene-9-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74517-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDECAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AZF20DM1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94-95 °C, 94 - 95 °C | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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